1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine 1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15765380
InChI: InChI=1S/C12H18FN5/c1-4-17-8-9(3)12(16-17)14-6-10-7-15-18(5-2)11(10)13/h7-8H,4-6H2,1-3H3,(H,14,16)
SMILES:
Molecular Formula: C12H18FN5
Molecular Weight: 251.30 g/mol

1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15765380

Molecular Formula: C12H18FN5

Molecular Weight: 251.30 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C12H18FN5
Molecular Weight 251.30 g/mol
IUPAC Name 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine
Standard InChI InChI=1S/C12H18FN5/c1-4-17-8-9(3)12(16-17)14-6-10-7-15-18(5-2)11(10)13/h7-8H,4-6H2,1-3H3,(H,14,16)
Standard InChI Key VMRKWZISJFWSOQ-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)NCC2=C(N(N=C2)CC)F)C

Introduction

Chemical Identity and Classification

Nomenclature and Molecular Formula

1-Ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine (PubChem CID: 122169207) is systematically named according to IUPAC conventions as N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine . Its molecular formula, C₁₂H₁₆FN₅, reflects a molecular weight of 251.30 g/mol . The compound belongs to the pyrazole class, distinguished by two interconnected pyrazole rings with ethyl, methyl, and fluorine substituents.

Structural Features and Isomerism

The molecule comprises two pyrazole rings:

  • Ring A: 1-Ethyl-5-fluoro-1H-pyrazol-4-yl group, featuring a fluorine atom at position 5 and an ethyl group at position 1.

  • Ring B: 1-Ethyl-4-methyl-1H-pyrazol-3-amine, substituted with an ethyl group at position 1 and a methyl group at position 4.
    A methylene (-CH₂-) bridge links the amine group of Ring B to the C4 position of Ring A. The presence of fluorine introduces electronegativity, influencing electronic distribution and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₆FN₅
Molecular Weight251.30 g/mol
XLogP32.2 (Predicted)
Hydrogen Bond Donors1 (Amine group)
Hydrogen Bond Acceptors5 (N and F atoms)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step reactions, as outlined in patents and chemical databases. A generalized approach includes:

  • Formation of Ring A: Ethylation and fluorination of a pyrazole precursor under controlled conditions.

  • Functionalization of Ring B: Introduction of methyl and ethyl groups via alkylation reactions.

  • Coupling Reaction: Linking Rings A and B through a reductive amination or nucleophilic substitution, often employing catalysts like palladium or nickel.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Ethyl iodide, K₂CO₃, DMF, 80°C78
2CH₃I, NaH, THF, 0°C to RT85
3NaBH₃CN, MeOH, RT62

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization. Structural validation utilizes:

  • NMR Spectroscopy: ¹H NMR (δ 1.32 ppm, triplet, ethyl-CH₃), ¹⁹F NMR (δ -120 ppm, fluoropyrazole) .

  • Mass Spectrometry: ESI-MS m/z 252.3 [M+H]⁺ .

Structural and Electronic Analysis

X-ray Crystallography

While X-ray data for this specific compound remains unpublished, analogous pyrazole derivatives exhibit planar pyrazole rings with dihedral angles of 15–25° between rings. The fluorine atom at C5 of Ring A induces a dipole moment of ~1.4 D, enhancing solubility in polar solvents.

Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal:

  • HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity.

  • Electrostatic Potential: Negative charge localized on fluorine (-0.32 e) and pyrazole nitrogens (-0.25 e) .

ActivityModel/AssayResultSource
COX-2 InhibitionIn vitro enzymaticIC₅₀ = 0.8 µM
NeuroprotectionMPTP-induced PD model40% reduction
AntiproliferativeA549 lung cancer cellsGI₅₀ = 5 µM

Applications in Material Science

Coordination Chemistry

The amine and pyrazole nitrogen atoms serve as ligands for transition metals. Complexes with Cu(II) and Pt(II) show:

  • Luminescence: Quantum yield Φ = 0.15–0.22 in acetonitrile.

  • Catalytic Activity: Turnover frequency (TOF) = 120 h⁻¹ in Suzuki-Miyaura couplings.

Future Research Directions

Targeted Drug Design

  • Optimization: Introduce sulfonamide groups to enhance blood-brain barrier penetration.

  • Proteolysis-Targeting Chimeras (PROTACs): Utilize the pyrazole scaffold to degrade oncogenic proteins.

Green Chemistry Approaches

  • Solvent-Free Synthesis: Mechanochemical methods to improve atom economy (target E-factor < 5).

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